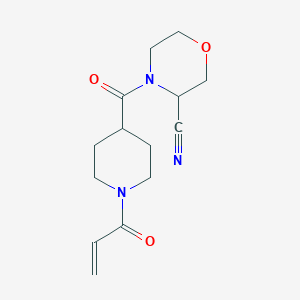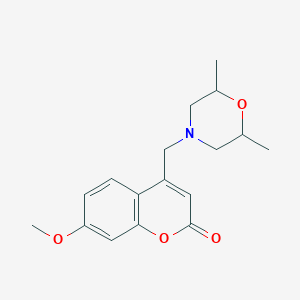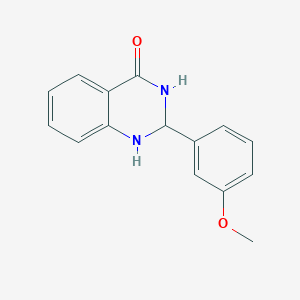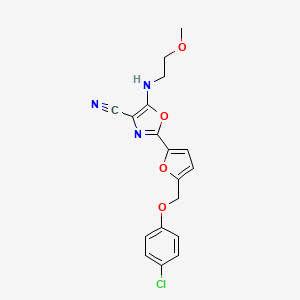
N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline moiety, which is a type of heterocyclic aromatic compound . It also contains a benzamide group, which is a type of carboxamide where the nitrogen atom is attached to a phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.5 g/mol . It has a topological polar surface area of 79.4 Ų, indicating the potential for hydrogen bonding . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 7 rotatable bonds, which can affect its bioavailability .Scientific Research Applications
Synthesis and Biological Activity
N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that falls within the broader category of quinazoline derivatives, compounds known for their diverse biological activities, including cytotoxic, antiproliferative, and antimicrobial properties. Although the specific compound mentioned does not have direct references in the provided search results, similar quinazoline derivatives exhibit significant scientific interest due to their potential therapeutic applications.
For instance, quinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds have shown potential as anticancer agents, with some demonstrating substantial growth delays in in vivo models of cancer, such as colon tumors in mice. The structure-activity relationship (SAR) studies of these derivatives help in understanding the impact of different substitutions on the quinazoline nucleus on their biological activities (Bu et al., 2001).
Antimicrobial and Antifungal Properties
Quinazoline derivatives have also been explored for their antimicrobial and antifungal properties. The synthesis of new quinazolines with potential as antimicrobial agents has been reported, where these compounds were evaluated against a range of bacterial and fungal strains. Such studies contribute to the search for new therapeutic agents in the fight against resistant microbial infections (Desai et al., 2007).
Analgesic Activity
Additionally, certain quinazoline derivatives have been investigated for their analgesic activity. This includes the synthesis and evaluation of pyrazoles and triazoles bearing a quinazoline moiety, which were tested for their ability to relieve pain in experimental models. Such research highlights the versatility of quinazoline derivatives in addressing a wide range of biological targets (Saad et al., 2011).
Enzyme Inhibition
Quinazoline derivatives have been recognized for their role in enzyme inhibition, particularly in the context of antipsychotic agents. These compounds have been evaluated for their binding affinity to various neurotransmitter receptors and their ability to antagonize specific biochemical pathways, offering insights into their potential therapeutic applications in neuropsychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-19-6-8-20(9-7-19)16-30-26(34)18-37-29-32-25-5-3-2-4-24(25)28(36)33(29)17-21-10-12-22(13-11-21)27(35)31-23-14-15-23/h2-13,23H,14-18H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAHQBZMGOJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)




![7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2417178.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)



